molecular formula C30H22F3N3O3S B4364178 2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE

2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE

Cat. No.: B4364178
M. Wt: 561.6 g/mol
InChI Key: GUNKAISEYOWGMW-UHFFFAOYSA-N
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Description

2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure features a pyridine ring, a dibenzofuran moiety, and several functional groups, including a cyano group, a trifluoromethyl group, and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridine ring: Starting with appropriate precursors, the pyridine ring is synthesized through cyclization reactions.

    Introduction of functional groups: The cyano, trifluoromethyl, and dimethylphenyl groups are introduced through substitution reactions.

    Thioether formation: The pyridine derivative is reacted with a thiol compound to form the thioether linkage.

    Acetamide formation: The final step involves the reaction of the thioether with an acetamide derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups.

    Reduction: Reduction reactions may target the cyano group, converting it to an amine.

    Substitution: The trifluoromethyl and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development: Potential use as a pharmacophore in the design of new drugs.

    Biological Probes: Utilized in studying biological pathways and interactions.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE shares structural similarities with other pyridine and dibenzofuran derivatives.
  • Other compounds with trifluoromethyl and cyano groups: These compounds may exhibit similar reactivity and applications.

Uniqueness

    Functional Group Combination: The unique combination of functional groups in this compound provides distinct chemical properties and reactivity.

Properties

IUPAC Name

2-[3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-methoxydibenzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22F3N3O3S/c1-16-8-9-18(10-17(16)2)20-12-27(30(31,32)33)36-29(22(20)14-34)40-15-28(37)35-23-13-25-21(11-26(23)38-3)19-6-4-5-7-24(19)39-25/h4-13H,15H2,1-3H3,(H,35,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNKAISEYOWGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=C(C=C4C5=CC=CC=C5OC4=C3)OC)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Reactant of Route 6
2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}-N-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE

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